molecular formula C21H21FN4O2 B2510909 3-{1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775391-17-7

3-{1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2510909
CAS No.: 1775391-17-7
M. Wt: 380.423
InChI Key: LWGUSFSYYSSJQC-UHFFFAOYSA-N
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Description

The compound 3-{1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic molecule featuring a piperidine ring linked to a 2-fluorophenylacetyl group and a 4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one moiety.

  • Piperidine: A common scaffold in bioactive molecules, often influencing receptor binding.
  • 2-Fluorophenylacetyl: Fluorine substitution enhances metabolic stability and lipophilicity.
  • Triazolone ring: Imparts rigidity and hydrogen-bonding capacity, critical for target interactions.

Properties

IUPAC Name

3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-18-9-5-4-6-16(18)14-19(27)25-12-10-15(11-13-25)20-23-24-21(28)26(20)17-7-2-1-3-8-17/h1-9,15H,10-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUSFSYYSSJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the acylation of the piperidine ring with 2-(2-fluorophenyl)acetyl chloride in the presence of a base like triethylamine.

    Formation of the Triazole Ring: This can be done through a cyclization reaction involving hydrazine and an appropriate diketone.

    Final Coupling: The final step involves coupling the triazole derivative with the piperidine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the triazole ring or carbonyl group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in the Piperidine-Acetyl Group

Modifications to the acetyl group significantly alter biological activity and physicochemical properties:

Compound Name Substituent on Acetyl Group Key Differences vs. Target Compound
Target Compound 2-Fluorophenyl Reference for comparison
3-{1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-... 4-Chlorophenoxy Increased steric bulk; potential reduced membrane permeability
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-... 4-Bromophenyl Higher molecular weight (MW: ~470 vs. ~430); enhanced halogen bonding
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-... 4-Fluorophenoxy Ether linkage may improve solubility vs. acetyl

Impact :

  • 2-Fluorophenyl (target) offers a balance between lipophilicity and steric hindrance compared to bulkier 4-substituted halogens.
  • Phenoxy vs.

Modifications on the Triazolone Ring

The triazolone ring’s substitution profile influences electronic and steric properties:

Compound Name Triazolone Substituent Key Differences vs. Target Compound
Target Compound Phenyl Reference for comparison
4-[(4-Fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one () 4-Fluorophenylmethyl Increased fluorination enhances metabolic stability
4-Difluoromethyl-1-(4-chloro-2-fluorophenyl)-... () Difluoromethyl Agricultural applications (herbicide intermediate)

Impact :

  • fluorophenylmethyl (), which may improve CNS penetration.
  • Difluoromethyl () introduces strong electron-withdrawing effects, favoring herbicidal activity over pharmaceutical use.

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Properties
Target Compound C22H21FN4O2 (est.) ~408.43 (est.) Moderate lipophilicity (LogP ~2.5–3.5)
3-{1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}-... () C22H22ClFN4O3 444.89 Higher MW; Cl substituent increases LogP
4-Difluoromethyl-1-(4-chloro-2-fluorophenyl)-... () C10H7ClF3N3O 289.63 Lower MW; optimized for agrochemical use

Impact :

  • The target’s lower MW compared to may improve bioavailability.
  • Fluorine vs. chlorine : Fluorine’s smaller size and electronegativity enhance metabolic stability without excessive lipophilicity.

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